molecular formula C5H11NO2 B1308812 1,4-Dioxan-2-ylmethanamine CAS No. 88277-83-2

1,4-Dioxan-2-ylmethanamine

Cat. No. B1308812
CAS RN: 88277-83-2
M. Wt: 117.15 g/mol
InChI Key: PREOONMJIVUPMI-UHFFFAOYSA-N
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Description

The compound 1,4-Dioxan-2-ylmethanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 1,4-Dioxan-2-ylmethanamine might exhibit. The first paper discusses oligo-1,3-dioxanylmethanes, which are structurally related to 1,4-dioxan-2-ylmethanamine, indicating that the compound may also exhibit conformational preferences due to its dioxane moiety . The second paper describes the synthesis of a medical intermediate molecule, which, while not the same, shares some synthetic pathways that could be relevant for the synthesis of 1,4-Dioxan-2-ylmethanamine .

Synthesis Analysis

The synthesis of related compounds, such as the oligo-1,3-dioxanylmethanes, involves substrate-based asymmetric induction, which could be a potential method for synthesizing 1,4-Dioxan-2-ylmethanamine . The synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine provides a general blueprint for the synthesis of complex amines, which may include steps like sulfonyl chloration, reduction, etherization, and Vilsmeier reaction . These methods could potentially be adapted for the synthesis of 1,4-Dioxan-2-ylmethanamine.

Molecular Structure Analysis

The molecular structure of 1,4-Dioxan-2-ylmethanamine can be inferred to some extent from the conformational analysis of oligo-1,3-dioxanylmethanes. These compounds exhibit a high conformational preference, which suggests that 1,4-Dioxan-2-ylmethanamine may also have a stable conformation due to the dioxane ring . The stability and conformational preferences of the dioxane ring are important for understanding the molecular interactions and reactivity of the compound.

Chemical Reactions Analysis

While the papers do not provide specific reactions for 1,4-Dioxan-2-ylmethanamine, the synthesis and characterization of related compounds suggest that it may undergo similar chemical reactions. For instance, the Vilsmeier reaction mentioned in the synthesis of the medical intermediate could be relevant for functionalizing the compound at the amine or the dioxane moiety . Additionally, the conformational preferences of the dioxane ring could influence the reactivity and selectivity of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxan-2-ylmethanamine are not directly discussed in the provided papers. However, by examining the properties of structurally similar compounds, it can be hypothesized that 1,4-Dioxan-2-ylmethanamine would exhibit properties consistent with amines and ethers, such as polarity, potential for hydrogen bonding, and solubility in organic solvents. The conformational analysis of oligo-1,3-dioxanylmethanes suggests that the dioxane ring imparts a significant degree of rigidity, which could affect the boiling point, melting point, and solubility of 1,4-Dioxan-2-ylmethanamine .

Scientific Research Applications

Bioremediation of Contaminated Waters

1,4-Dioxane, identified as a contaminant in various water environments, poses challenges in cleanup due to its unique chemical properties and co-occurrence with other contaminants. Advances in bioremediation technologies and monitoring tools have been significant, with a focus on understanding the biodegradability of 1,4-dioxane, especially in contaminant mixtures. It's crucial for industrial and regulatory bodies to consider these developments in bioremediation strategies (Zhang, Gedalanga, & Mahendra, 2017).

Photocatalytic and H2O2/UV Processes for Water Treatment

Studies have explored the efficiency of photocatalytic and H2O2/UV processes in removing 1,4-dioxane from water. Optimization of these processes, including varying photocatalyst types and loadings, has shown promise in degrading low concentrations of 1,4-dioxane in water. Such methods are vital in addressing the toxic and hazardous nature of 1,4-dioxane (Coleman, Vimonses, Leslie, & Amal, 2007).

UV/Hydrogen Peroxide Process in Degradation

The UV/H2O2 process in a UV semibatch reactor has been studied for its effectiveness in degrading 1,4-dioxane and understanding the complete mineralization process. This research provides valuable insights into the decay of 1,4-dioxane and the intermediates formed, aiding in the development of efficient water purification techniques (Stefan & Bolton, 1998).

Advanced Oxidation Technologies

The effects of pH on UV-based advanced oxidation technologies for 1,4-dioxane degradation have been examined. Understanding these effects can improve the efficiency of TiO2 photocatalysis reactor systems in mineralizing 1,4-dioxane, crucial for water treatment technologies (Vescovi, Coleman, & Amal, 2010).

Safety And Hazards

1,4-Dioxan-2-ylmethanamine is associated with a number of safety hazards. It has been linked to respiratory depression, sedation, and addiction. More specific safety information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

Given the potential hazards associated with 1,4-Dioxan-2-ylmethanamine, future research should focus on understanding its mechanism of action, particularly its carcinogenic effects. This could lead to safer use guidelines or alternative compounds with fewer risks .

properties

IUPAC Name

1,4-dioxan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREOONMJIVUPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395877
Record name 1,4-dioxan-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxan-2-ylmethanamine

CAS RN

88277-83-2
Record name 1,4-Dioxane-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88277-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dioxan-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxan-2-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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